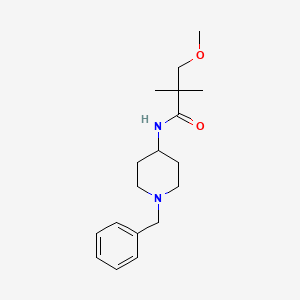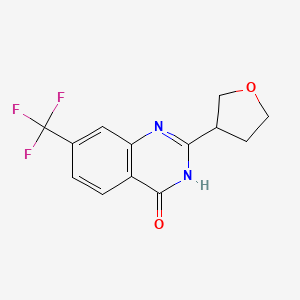![molecular formula C14H15ClN2O5S B7152617 N-[2-(4-chlorophenoxy)ethyl]-5-(methylsulfamoyl)furan-3-carboxamide](/img/structure/B7152617.png)
N-[2-(4-chlorophenoxy)ethyl]-5-(methylsulfamoyl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-chlorophenoxy)ethyl]-5-(methylsulfamoyl)furan-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furan ring, a chlorophenoxy group, and a methylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenoxy)ethyl]-5-(methylsulfamoyl)furan-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenoxy group: This step involves the nucleophilic substitution reaction of a suitable chlorophenol derivative with an appropriate electrophile.
Attachment of the methylsulfamoyl group: This can be done through sulfonation reactions using reagents like methylsulfonyl chloride.
Formation of the carboxamide group: This step involves the reaction of the intermediate compound with an amine derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenoxy)ethyl]-5-(methylsulfamoyl)furan-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring and the methylsulfamoyl group can be oxidized under suitable conditions.
Reduction: The compound can undergo reduction reactions, particularly at the carboxamide group.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of suitable catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[2-(4-chlorophenoxy)ethyl]-5-(methylsulfamoyl)furan-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenoxy)ethyl]-5-(methylsulfamoyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on the cell surface or within cells.
Affecting gene expression: Influencing the transcription and translation of genes involved in various biological processes.
Comparison with Similar Compounds
N-[2-(4-chlorophenoxy)ethyl]-5-(methylsulfamoyl)furan-3-carboxamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
N-[2-(4-chlorophenoxy)ethyl]cyclopropanamine hydrochloride: This compound shares the chlorophenoxy group but differs in the rest of its structure.
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: This compound contains a furan ring and a carboxamide group but has an indole moiety instead of the chlorophenoxy and methylsulfamoyl groups.
Properties
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]-5-(methylsulfamoyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O5S/c1-16-23(19,20)13-8-10(9-22-13)14(18)17-6-7-21-12-4-2-11(15)3-5-12/h2-5,8-9,16H,6-7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYROKIGRMIKLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=CO1)C(=O)NCCOC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
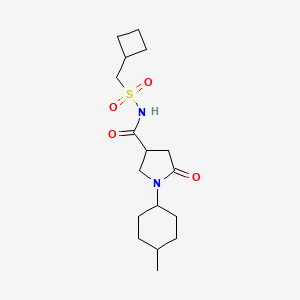
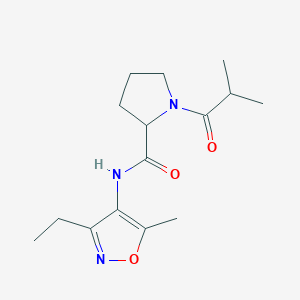

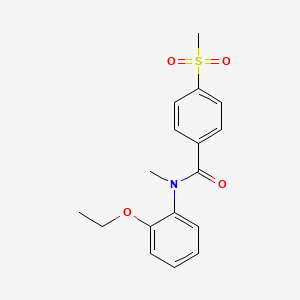
![N-[1-(4-methoxy-3-pyridin-2-ylbenzoyl)piperidin-4-yl]-N-methylacetamide](/img/structure/B7152565.png)
![N-[(3-hydroxyoxolan-3-yl)methyl]-2,3,3-trimethylbutanamide](/img/structure/B7152571.png)
![1-benzoyl-N-[(3-hydroxyoxolan-3-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7152578.png)
![N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-4-methoxy-3-pyridin-2-ylbenzamide](/img/structure/B7152584.png)
![3-cyclopentyl-6-(6-methoxy-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine-4-carbonyl)-1H-benzimidazol-2-one](/img/structure/B7152587.png)
![N-[2-(cyclopropylmethoxy)phenyl]-2-methyl-1H-imidazole-5-carboxamide](/img/structure/B7152594.png)
![3-(1-Ethoxyethyl)-5-[(3-methylpyrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7152597.png)
![N-[(2-hydroxycyclopentyl)methyl]-N,1-dimethyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7152599.png)
